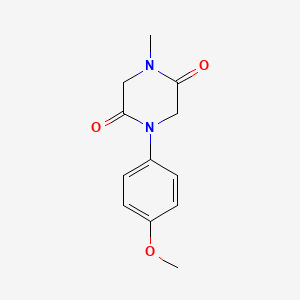![molecular formula C19H18O4 B14324331 2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one CAS No. 106281-27-0](/img/structure/B14324331.png)
2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one is an organic compound with a complex structure that includes a benzyloxy group, a phenyl ring, a hydroxy group, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: This step involves the reaction of a phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.
Formation of the Pyranone Ring: The next step involves the cyclization of the intermediate compound to form the pyranone ring. This can be achieved through a condensation reaction using an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyloxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one can be compared with similar compounds such as:
4-Benzyloxyphenylacetic acid: Similar structure but lacks the pyranone ring.
2-(4-Benzyloxyphenyl)ethanoic acid: Similar structure but with an ethanoic acid group instead of the pyranone ring.
Benzyloxyphenyl derivatives: Various derivatives with different functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its combination of the benzyloxy group, hydroxy group, and pyranone ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
106281-27-0 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-hydroxy-6-methyl-6-(4-phenylmethoxyphenyl)-2H-pyran-5-one |
InChI |
InChI=1S/C19H18O4/c1-19(17(20)11-12-18(21)23-19)15-7-9-16(10-8-15)22-13-14-5-3-2-4-6-14/h2-12,18,21H,13H2,1H3 |
InChI Key |
PJDABEZGDSEYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C=CC(O1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
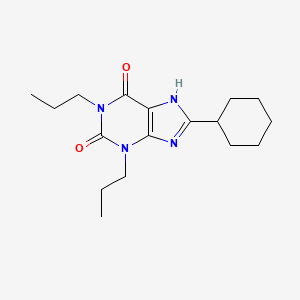
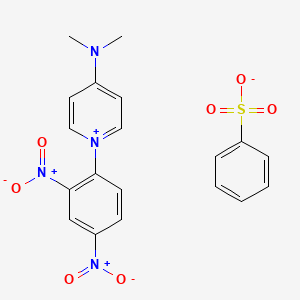
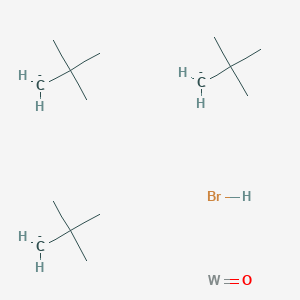
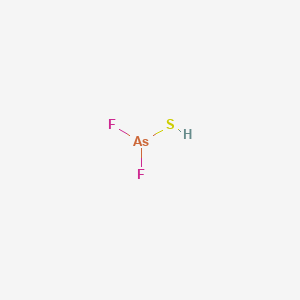
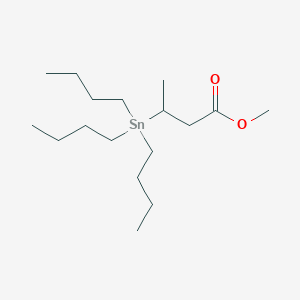

![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)
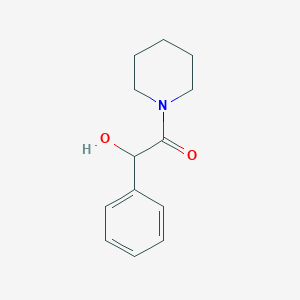
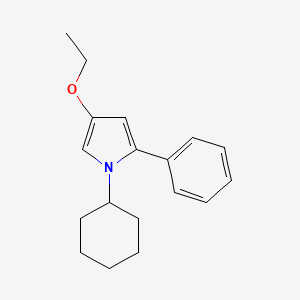
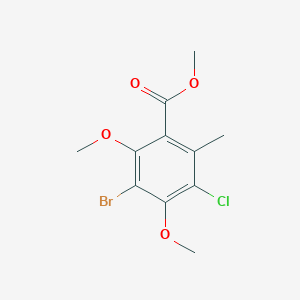
![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)
